molecular formula C12H13BrF3N3 B10941289 3-Bromo-5-tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Bromo-5-tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10941289
M. Wt: 336.15 g/mol
InChI Key: BHRNUTPBMNSXMK-UHFFFAOYSA-N
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Description

3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 3rd position, a tert-butyl group at the 5th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 7th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products

    Arylated Derivatives: Formed through cross-coupling reactions.

    Substituted Pyrazolo[1,5-a]pyrimidines: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For example, as a monoamine oxidase B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group at the 5th position and the trifluoromethyl group at the 7th position makes 3-BROMO-5-(TERT-BUTYL)-2-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE unique. These groups can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H13BrF3N3

Molecular Weight

336.15 g/mol

IUPAC Name

3-bromo-5-tert-butyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H13BrF3N3/c1-6-9(13)10-17-7(11(2,3)4)5-8(12(14,15)16)19(10)18-6/h5H,1-4H3

InChI Key

BHRNUTPBMNSXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C(C)(C)C)C(F)(F)F

Origin of Product

United States

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